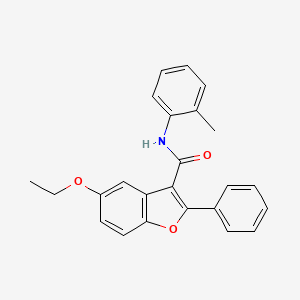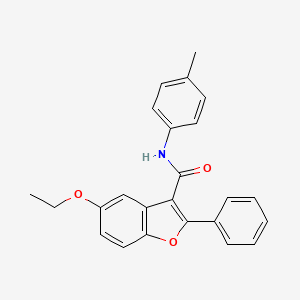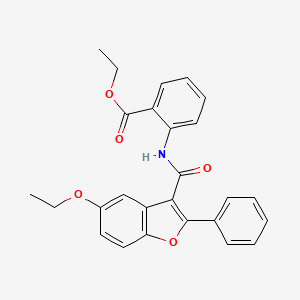
N-(2,4-dimethylphenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-Dimethylphenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide (DMMPBF) is a compound that has seen increasing interest in the scientific community due to its unique properties and potential applications. DMMPBF has been studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and possible future directions.
科学的研究の応用
N-(2,4-dimethylphenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide has been studied for its potential applications in a variety of scientific fields. It has been investigated as an antioxidant, with studies showing that it has the potential to scavenge free radicals and protect cells from oxidative damage. This compound has also been studied for its potential to inhibit the growth of certain cancer cell lines, suggesting it may have applications in cancer therapy. Additionally, this compound has been used to study the role of the cannabinoid receptor CB1 in the brain, providing insights into the neurobiological mechanisms of action of cannabinoids.
作用機序
The exact mechanism of action of N-(2,4-dimethylphenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide is still being studied. However, current research suggests that this compound may act as an antioxidant by scavenging reactive oxygen species and inhibiting lipid peroxidation. Additionally, this compound has been shown to interact with the cannabinoid receptor CB1, suggesting it may have a role in the regulation of neurotransmission.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. Studies have shown that this compound has the potential to scavenge free radicals and protect cells from oxidative damage, suggesting it may have applications in the prevention and treatment of oxidative stress-related diseases. Additionally, this compound has been found to inhibit the growth of certain cancer cell lines, indicating it may have applications in cancer therapy. This compound has also been shown to interact with the cannabinoid receptor CB1, suggesting it may have a role in the regulation of neurotransmission.
実験室実験の利点と制限
N-(2,4-dimethylphenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize, making it an accessible compound for laboratory use. Additionally, this compound is relatively non-toxic and has low volatility, making it safe to handle and store. However, this compound is a relatively unstable compound, making it difficult to store for long periods of time. Additionally, this compound is a relatively expensive compound, making it less accessible for laboratory use.
将来の方向性
The potential future directions for N-(2,4-dimethylphenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide research are numerous. Future studies may focus on further exploring the antioxidant properties of this compound, as well as its potential applications in cancer therapy. Additionally, further research could be conducted to study the role of this compound in the regulation of neurotransmission. Finally, further studies could be conducted to explore the potential applications of this compound in the treatment of oxidative stress-related diseases.
合成法
N-(2,4-dimethylphenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide is synthesized via a multi-step reaction between 2,4-dimethylphenol, 4-methoxyphenol, and benzofuran-3-carboxylic acid. This reaction proceeds through several steps, beginning with the formation of the 2,4-dimethylphenol-4-methoxyphenol adduct. This adduct is then reacted with benzofuran-3-carboxylic acid to form the this compound product. This reaction can be carried out in a variety of solvents, including methanol, ethanol, and acetonitrile.
特性
IUPAC Name |
N-(2,4-dimethylphenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4/c1-15-5-11-21(16(2)13-15)26-25(27)23-20-14-19(29-4)10-12-22(20)30-24(23)17-6-8-18(28-3)9-7-17/h5-14H,1-4H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMVBNGKHVHADDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(OC3=C2C=C(C=C3)OC)C4=CC=C(C=C4)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![ethyl 2-[5-(benzyloxy)-2-methyl-1-benzofuran-3-amido]benzoate](/img/structure/B6525172.png)


![ethyl 2-[5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-amido]benzoate](/img/structure/B6525201.png)

![N-(2-ethoxyphenyl)-2-(4-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxamide](/img/structure/B6525219.png)


![5-ethoxy-N-[4-(N-methylacetamido)phenyl]-2-phenyl-1-benzofuran-3-carboxamide](/img/structure/B6525254.png)